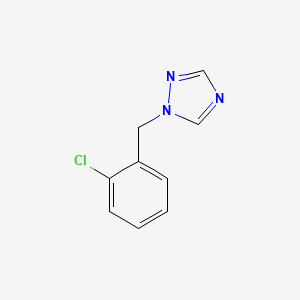

1-(2-Chlorobenzyl)-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFZNRIKPGJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,4 Triazole Ring Systems

Conventional and Classical Synthetic Approaches for 1,2,4-Triazole (B32235) Ring Formation

Several classical methods have been pivotal in the development of 1,2,4-triazole chemistry. These approaches often involve the cyclization of open-chain precursors and have been refined over the years to improve yields and substrate scope.

A common and versatile strategy for the synthesis of 1,2,4-triazoles involves the cyclization of hydrazide and thiosemicarbazide (B42300) derivatives. 1-Acylthiosemicarbazides, for instance, are key intermediates in the preparation of various heterocyclic compounds. researchgate.net The reaction of aryl carboxylic acid hydrazides with aryl isothiocyanates in ethanol yields the corresponding thiosemicarbazides, which can then be cyclized in an alkaline medium to form 1,2,4-triazole-5-thiones. tandfonline.com

This method has been utilized in a one-pot, two-step synthesis where alkyl/aryl isothiocyanates are added to substituted hydrazides in ethanol, followed by refluxing the intermediate in a sodium hydroxide solution. dergipark.org.tr The cyclization of thiosemicarbazide derivatives is a popular method due to the ease of forming C-N and C=N bonds. researchgate.net The internal nitrogen atom of the hydrazine (B178648) fragment acts as a softer nucleophilic center than the terminal nitrogen, allowing reagents susceptible to nucleophilic attack by the terminal nitrogen to cyclize and form 1,2,4-triazoles in excellent yields, often under mild conditions. researchgate.net

For example, new thiosemicarbazide derivatives can be synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates. Subsequent cyclization of these compounds under reflux conditions in a basic medium (aqueous NaOH) yields 1,2,4-triazole ring-containing compounds. nih.gov Similarly, thiosemicarbazide can be treated with 4-nitrobenzoyl chloride to yield an intermediate which undergoes cyclization in an aqueous sodium hydroxide solution to form a 1,2,4-triazole-3-thiole. mdpi.com

It is important to note that the reaction conditions can influence the outcome of the cyclization. While alkaline conditions typically lead to 1,2,4-triazole derivatives, acidic media may favor the formation of other heterocyclic systems, such as 1,3,4-thiadiazoles. ptfarm.pl

The Pellizzari reaction, discovered in 1911, is a fundamental method for synthesizing 1,2,4-triazoles through the reaction of an amide and a hydrazide. wikipedia.org This reaction is particularly useful for the preparation of monosubstituted, disubstituted, and 1,3,5-trisubstituted 1,2,4-triazoles. The mechanism involves the initial attack of the nitrogen from the hydrazide on the carbonyl carbon of the amide, followed by a series of intramolecular reactions and dehydrations to form the stable 1,2,4-triazole ring. wikipedia.org

Traditionally, the Pellizzari reaction requires high temperatures, often exceeding 250°C, and can suffer from long reaction times and low yields. wikipedia.orguthm.edu.my At such high temperatures, transamination between the amide and acyl hydrazide can occur, leading to a mixture of triazole products. To address these limitations, variations of the Pellizzari reaction have been developed. For instance, the use of microwave irradiation has been shown to shorten reaction times and increase yields. wikipedia.orguthm.edu.my Another modification involves the co-heating of formamide (B127407) and hydrazine hydrochloride with potassium hydroxide to improve the yield of 1,2,4-triazole.

The Einhorn–Brunner reaction is a related synthesis that involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to produce 1,2,4-triazoles. scispace.com

1,2,4-Triazole-5-thione derivatives are an important subclass of 1,2,4-triazoles with significant biological activities. dergipark.org.tr A common synthetic route to these compounds involves the cyclization of acyl/aroyl substituted thiosemicarbazides. dergipark.org.tr This is typically achieved by reacting a hydrazide with an isothiocyanate to form the thiosemicarbazide intermediate, which is then cyclized under basic conditions. dergipark.org.trcrpsonline.com

For instance, substituted 1,2,4-triazole-5-thione derivatives have been synthesized from substituted aromatic aldehydes and succinic acids. crpsonline.com The synthesis begins with the conversion of an ester to a hydrazide derivative, which upon treatment with different isothiocyanates, is converted into thiosemicarbazides. These intermediates then undergo cyclocondensation in an alkaline medium to yield the triazole nucleus with a thione group. crpsonline.com

A one-pot, two-step method has been developed for the synthesis of 3,4-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones. This method involves the addition of alkyl/aryl isothiocyanates to substituted hydrazides in ethanol, followed by refluxing the intermediate in a 4N sodium hydroxide solution. This approach has been shown to be superior to previous methods, with reaction completion within 6 hours, higher product yields, and reduced solvent usage. researchgate.net

The following table summarizes some examples of reaction conditions for the synthesis of 1,2,4-triazole-5-thione derivatives:

| Starting Materials | Reagents and Conditions | Product | Reference |

| Aryl carboxylic acid hydrazides, Aryl isothiocyanate | 1. Ethanol 2. Alkaline media | 1,2,4-Triazole-5-thiones | tandfonline.com |

| Substituted hydrazides, Alkyl/aryl isothiocyanates | 1. Ethanol 2. 4N Sodium hydroxide, reflux | 1,2,4-Triazole-5-thione derivatives | dergipark.org.tr |

| 2-(Ethylsulfanyl)benzohydrazide, Aryl isothiocyanates | 1. Absolute ethanol 2. Aqueous NaOH (4N), reflux | 5-[2-(Ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones | nih.gov |

| Thiosemicarbazide, 4-Nitrobenzoyl chloride | 1. DMF, Triethylamine, reflux 2. 2% Aqueous NaOH, stir overnight, neutralize with HCl | 1,2,4-Triazole-3-thiole | mdpi.com |

Targeted Synthetic Strategies for Chlorobenzyl and Other Halogenated Analogues

The synthesis of 1,2,4-triazoles bearing specific substituents, such as chlorobenzyl and other halogenated moieties, often requires more targeted synthetic strategies. These approaches may involve the use of pre-functionalized starting materials or multistep synthetic sequences to introduce the desired functionality.

The introduction of halogenated phenyl and benzyl (B1604629) groups onto the 1,2,4-triazole ring is typically achieved by using precursors that already contain the desired halogenated moiety. For example, a substituted hydrazide bearing a halogenated group can be reacted with an isothiocyanate, followed by cyclization to yield the corresponding halogenated 1,2,4-triazole-5-thione.

A one-pot, two-step synthesis method has been successfully employed for the preparation of various 1,2,4-triazole-5-thione derivatives. dergipark.org.tr This method involves the addition of an alkyl or aryl isothiocyanate to a substituted hydrazide in ethanol, followed by refluxing the intermediate in a sodium hydroxide solution. dergipark.org.tr By starting with a hydrazide that contains a chlorobenzyl or other halogenated phenyl group, this methodology can be directly applied to the synthesis of the target compounds.

The following table illustrates the types of precursors that can be used to incorporate halogenated moieties:

| Halogenated Precursor | Reaction Partner | Resulting Moiety on Triazole Ring |

| 2-Chlorobenzylhydrazine | Isothiocyanate | 1-(2-Chlorobenzyl) |

| 4-Bromobenzoic acid hydrazide | Isothiocyanate | 3-(4-Bromophenyl) |

| 4-Fluoroaniline (converted to hydrazide) | Isothiocyanate | 3-(4-Fluorophenyl) |

In cases where the desired substitution pattern cannot be achieved through a one-pot reaction, multistep synthetic sequences are employed. These syntheses often involve the initial formation of a core 1,2,4-triazole ring, which is then further functionalized in subsequent steps.

For example, a multistep synthesis could begin with the formation of a 1,2,4-triazole-3-thiol from thiosemicarbazide and a substituted benzoyl chloride. mdpi.com This intermediate can then be reacted with a substituted phenacyl bromide to introduce another functionalized moiety onto the triazole ring. mdpi.com This approach allows for the controlled and sequential introduction of different substituents.

Another example of a multistep synthesis involves the initial preparation of acyl/aroyl substituted thiosemicarbazides, which are then isolated and recrystallized before being cyclized to form the 1,2,4-triazole-5-thione. dergipark.org.tr While this method requires longer reaction times and higher solvent costs compared to one-pot procedures, it allows for the purification of the intermediate, which can be advantageous in certain cases. dergipark.org.tr

The synthesis of thioglycosyl triazoles represents another multistep approach where pre-formed 1,2,4-triazole-5-thiones are reacted with peracetylated β-pyranosyl bromides in the presence of a weak base to form S-glycosides. tandfonline.com This highlights the versatility of the thione group for further functionalization.

The following table outlines a general multistep synthetic approach:

| Step | Description |

| 1 | Synthesis of a substituted hydrazide from a carboxylic acid or its derivative. |

| 2 | Reaction of the hydrazide with an isothiocyanate to form an acyl/aroyl thiosemicarbazide. |

| 3 | Cyclization of the thiosemicarbazide under basic conditions to form the 1,2,4-triazole-5-thione ring. |

| 4 | (Optional) Further functionalization of the triazole ring, for example, by alkylation of the thione group. |

Advanced and Green Chemistry Methodologies in 1,2,4-Triazole Synthesis

The shift towards sustainable chemical manufacturing has led to the development of novel synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. For the synthesis of 1,2,4-triazoles, microwave-assisted synthesis, ultrasound-assisted approaches, and one-pot procedures have emerged as powerful tools in the green chemistry arsenal.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has revolutionized the field by offering significant advantages over conventional heating methods. nih.gov This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. rsc.org This results in dramatic reductions in reaction times, often from hours to mere minutes, and frequently leads to higher product yields and purity. nih.govscielo.org.za

In the context of synthesizing 1-substituted-1,2,4-triazoles, a key reaction is the N-alkylation of the 1,2,4-triazole ring. For a target molecule like 1-(2-Chlorobenzyl)-1,2,4-triazole, this would typically involve the reaction of 1,2,4-triazole with 2-chlorobenzyl chloride. Under microwave irradiation, this reaction can be carried out efficiently, often in the absence of a catalyst or with a simple base. organic-chemistry.org The use of microwave energy can overcome the activation energy barrier more effectively than conventional heating, leading to a faster and cleaner reaction. scielo.org.za

Several studies have demonstrated the efficacy of microwave assistance in the synthesis of various substituted 1,2,4-triazoles. For instance, the synthesis of 3,5-disubstituted-1,2,4-triazoles has been achieved in high yields and short reaction times by the direct reaction of nitriles and hydrazides under microwave irradiation. scipublications.com Another example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, where microwave heating at 160°C for just 10 minutes provided good to excellent yields. organic-chemistry.org These examples underscore the potential of microwave-assisted synthesis for the efficient production of compounds like this compound.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,2,4-Triazole Derivatives

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

| N-substituted-2-[(...)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33–90 seconds | 82 | nih.gov |

| N-substituted-2-[(...)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | Lower | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85 | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | Lower | nih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazoles | Microwave | 30 minutes | 96 | nih.gov |

| Piperazine-azole-fluoroquinolone-based 1,2,4-triazoles | Conventional | 27 hours | Lower | nih.gov |

Ultrasound-Assisted Synthetic Approaches

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool. ijsssr.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. ijsssr.com This intense energy input can significantly enhance reaction rates and yields. nih.gov

Ultrasound irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. asianpubs.org For the synthesis of N-substituted 1,2,4-triazoles, ultrasound can promote the alkylation reaction by enhancing mass transfer and activating the reacting species. The synthesis of this compound could plausibly be accelerated under ultrasonic conditions, potentially leading to shorter reaction times and improved yields compared to silent (non-irradiated) reactions. chesci.com

Research has shown that ultrasound-assisted methods are often more efficient than conventional techniques. For instance, the synthesis of novel N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives via ultrasound irradiation resulted in good to excellent yields (75–89%) within a short period (40–80 minutes), whereas conventional methods required 16–26 hours for lower to moderate yields (60–75%). nih.gov This highlights the potential of sonochemistry to create more sustainable synthetic pathways.

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of N-substituted 1,2,4-triazole Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| N-substituted 5-aryl-1,2,4-triazole-3-acetamide synthesis | Ultrasound | 40–80 min | 75–89 | nih.gov |

| N-substituted 5-aryl-1,2,4-triazole-3-acetamide synthesis | Conventional | 16–26 h | 60–75 | nih.gov |

Development of One-Pot and Environmentally Benign Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable from a green chemistry perspective. nih.gov They reduce the amount of solvents and reagents used, minimize waste generation, and save time and energy. isres.org

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been successfully achieved through a one-pot, three-component approach involving the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines. nih.gov While this specific substitution pattern differs from this compound, the principle of one-pot synthesis is broadly applicable. A plausible one-pot synthesis of this compound could involve the in-situ formation of an intermediate that then reacts to form the final product without isolation.

Environmentally benign procedures also focus on the use of greener solvents, such as water or biodegradable solvents, and reusable catalysts. researchgate.netnih.gov For example, the synthesis of 1,2,3-triazoles (a related isomer) has been demonstrated in micellar media in water, which facilitates the reaction of organic bromides, sodium azide, and terminal alkynes. unive.it The development of similar aqueous or solvent-free one-pot methods for 1,2,4-triazole synthesis is an active area of research. For instance, a one-pot synthesis of benzylamines and 1,2,3-triazoles has been developed using choline chloride as a reusable and eco-friendly medium. researchgate.netresearchgate.net Such approaches significantly reduce the environmental footprint of the synthetic process.

Table 3: Examples of One-Pot and Environmentally Benign Syntheses of Triazole Derivatives

| Triazole Derivative | Key Features of the Method | Advantages | Reference |

| 1,3,5-Trisubstituted 1,2,4-triazoles | One-pot, three-component reaction | High efficiency, reduced waste | nih.gov |

| 1,2,3-Triazoles | One-pot reaction in micellar media (water) | Use of green solvent, simple procedure | unive.it |

| Benzylamines and 1,2,3-triazoles | One-pot synthesis using choline chloride | Reusable medium, eco-friendly | researchgate.netresearchgate.net |

| Substituted 1,2,4-triazoles | Microwave-assisted, catalyst-free | Short reaction time, high functional-group tolerance | organic-chemistry.org |

Biological Activity Profiles of 1,2,4 Triazole Derivatives

Comprehensive Antimicrobial Efficacy

Derivatives of 1,2,4-triazole (B32235) are recognized for their broad-spectrum antimicrobial efficacy, encompassing both antibacterial and antifungal activities. nih.govijpsjournal.comniscpr.res.inresearchgate.netresearchgate.netnih.govmdpi.comdeepdyve.com The versatility of the triazole scaffold allows for chemical modifications that can enhance their potency and spectrum of action against various microbial pathogens. nih.govijpsjournal.comnih.gov The ongoing challenge of antimicrobial resistance has spurred significant research into novel 1,2,4-triazole derivatives as potential therapeutic agents. nih.govijpsjournal.com

Antibacterial Activities

1,2,4-Triazole derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govsci-hub.se The structural features of these compounds play a crucial role in their antibacterial potency. nih.gov

Research has shown that 1,2,4-triazole derivatives exhibit inhibitory effects against several clinically significant bacterial strains. These include, but are not limited to, Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Salmonella typhi, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govmdpi.comdeepdyve.comsci-hub.se

For instance, certain synthesized 1,2,4-triazole derivatives have shown strong antibacterial activity against S. aureus that is comparable or even superior to the standard drug streptomycin. deepdyve.com Hybrid compounds incorporating the 1,2,4-triazole moiety have also displayed significant antibacterial properties. sci-hub.se The substitution pattern on the triazole ring and associated phenyl rings can greatly influence the spectrum and potency of antibacterial action. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

| 1,2,4-triazole-quinoline hybrids | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | MIC of 6.25 mg/mL | sci-hub.se |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | S. aureus | Strong activity, superior or comparable to streptomycin | deepdyve.com |

| 1,2,4-triazole-coumarin hybrids | Gram-positive and Gram-negative bacteria | Considerable activity | sci-hub.se |

| 1,2,4-triazole-pyrazole hybrids | E. coli, S. typhi, B. subtilis | Weak to moderate activity (MIC: 62.5-250 mg/mL) | sci-hub.se |

MIC: Minimum Inhibitory Concentration

The antibacterial effects of 1,2,4-triazole derivatives are believed to stem from various molecular mechanisms. One proposed mechanism involves the binding of these compounds to bacterial DNA, thereby interfering with DNA replication and transcription processes, ultimately leading to bacterial cell death. Another potential mechanism is the binding to human microsomal heme, which could disrupt essential bacterial metabolic pathways. researchgate.net

Antifungal Activities

1,2,4-triazole derivatives are perhaps most renowned for their potent antifungal properties, forming the basis of several clinically important antifungal drugs. nih.govisres.org

A primary and well-established mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). acs.orgnih.govconicet.gov.arnih.govdrugbank.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is absent in mammals. acs.org By inhibiting CYP51, triazole derivatives disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation. acs.orgnih.govnih.gov The specificity of triazoles for fungal CYP51 over its human counterparts contributes to their favorable safety profile. researchgate.net

1,2,4-triazole derivatives have demonstrated a broad spectrum of activity against a variety of significant fungal pathogens. These include Candida albicans, Cryptococcus neoformans, Physalospora piricola, and Aspergillus fumigatus. nih.govisres.org For example, the 3-chlorobenzyl derivative of a 1,2,4-triazole compound has shown good activity against both albicans and non-albicans species of Candida. nih.gov Furthermore, certain derivatives have exhibited promising in vitro activity against filamentous fungi like Aspergillus fumigatus. nih.gov The antifungal potency of these derivatives is often influenced by the nature and position of substituents on the aromatic rings. nih.govacs.org

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Fungal Pathogen | Activity/MIC Value | Reference |

| N-(4-chlorobenzyl) derivative | Candida tropicalis | MIC of 0.063–0.5 mg/mL | nih.gov |

| 3-chlorobenzyl compound | Candida species (albicans and non-albicans) | Good activity | nih.gov |

| Benzimidazole-1,2,4-triazole hybrids | Candida albicans, Cryptococcus neoformans | MIC ranging from 0.0156 to 2.0 μg/mL | nih.gov |

| Benzimidazole-1,2,4-triazole derivatives (6b, 6i, 6j) | Candida glabrata | MIC of 0.97 μg/mL | acs.org |

MIC: Minimum Inhibitory Concentration

Antiviral Activities

The 1,2,4-triazole scaffold is present in some antiviral drugs, and various derivatives have been investigated for their activity against a range of viruses. nih.govresearchgate.net

Notably, research has focused on the potential of these compounds to inhibit viral enzymes that are essential for replication. For instance, the Hepatitis C Virus (HCV) serine protease and the Human Immunodeficiency Virus (HIV-1) reverse transcriptase are key targets for antiviral drug development. nih.govnatap.org While the broader class of 1,2,4-triazoles has shown promise in this area, specific data on the inhibitory activity of 1-(2-Chlorobenzyl)-1,2,4-triazole against HCV serine protease or HIV-1 is not prominently documented in published studies.

Antitubercular Activities

Tuberculosis remains a significant global health challenge, prompting the search for novel therapeutic agents. The 1,2,4-triazole nucleus has been identified as a promising scaffold for the development of new antitubercular drugs. nih.goveurekaselect.comnih.gov Various derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. frontiersin.org However, specific research findings on the antitubercular properties of this compound are limited.

Anticancer and Antiproliferative Potentials

The development of new anticancer agents is a critical area of medicinal chemistry, and 1,2,4-triazole derivatives have emerged as a class of compounds with significant antiproliferative and cytotoxic potential. researchgate.netnih.gov

Cytotoxic Effects on Various Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of 1,2,4-triazole derivatives against a variety of human cancer cell lines. A key area of investigation has been their impact on hepatocellular carcinoma cells, such as the Hep-G2 cell line. bohrium.comnih.govanjs.edu.iqnih.gov While the general class of compounds has shown promising results, specific data detailing the cytotoxic effects of this compound on Hep-G2 or other cancer cell lines are not widely reported.

Investigation of Underlying Mechanisms of Antiproliferative Action

Other Pharmacological Activities of Scientific Interest

The versatile structure of the 1,2,4-triazole ring allows for a wide range of pharmacological activities beyond those already mentioned. bohrium.com These can include anti-inflammatory, analgesic, and anticonvulsant properties. The specific pharmacological profile of this compound in these other areas of interest remains a subject for future investigation.

Anti-inflammatory Properties

Derivatives of 1,2,4-triazole are well-documented for their anti-inflammatory potential. mdpi.comresearchgate.net The mechanism of action often involves the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes. mdpi.com Chronic inflammation is a key factor in the development of various diseases, and the inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a primary target for anti-inflammatory drugs. mdpi.com

Studies on various 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory effects, in some cases exceeding the potency of standard drugs like indomethacin (B1671933) and celecoxib. mdpi.comresearchgate.net For instance, certain 1,2,4-triazole-pyrazole hybrids have shown selective inhibition of the COX-2 isoenzyme and exhibited better anti-inflammatory activity in vivo with reduced ulcerogenic risk compared to ibuprofen. mdpi.com Similarly, novel series of 1,2,4-triazole derivatives have been synthesized and found to possess COX-2 selectivity comparable to celecoxib. mdpi.com The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. researchgate.net

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Triazole Derivatives This table is representative of the types of findings for 1,2,4-triazole derivatives, as specific data for this compound is not available.

| Compound Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazole-Thiazine Hybrids | Inhibition of carrageenan and serotonin-induced edema | Remarkable anti-inflammatory activity. | researchgate.net |

| 1,2,4-Triazole-Pyrazole Hybrids | Selective COX-2 inhibition | Better anti-inflammatory activity and lower ulcerogenic risk than celecoxib. | mdpi.com |

| Novel 1,2,4-Triazole Derivatives | COX-1/COX-2 Inhibition | Potency greater than indomethacin in some cases. | researchgate.net |

Anticonvulsant Effects

The 1,2,4-triazole scaffold is a recognized pharmacophore in the design of anticonvulsant agents. zsmu.edu.uanih.gov Several derivatives have shown promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests in mice. nih.govunifi.it These models represent generalized tonic-clonic seizures and pharmacoresistant epilepsy, respectively. unifi.itnih.gov

For example, a series of N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters demonstrated protective effects against both MES- and 6 Hz-induced seizures. nih.gov One derivative, in particular, was active at a dose of 100 mg/kg without showing neurotoxicity. nih.gov Another study on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives found that they possessed promising anticonvulsant activity, with some compounds exhibiting a rapid onset of action and the ability to potentiate the effects of the established antiepileptic drug, valproate. unifi.itnih.gov The mechanism for some of these derivatives is believed to involve the modulation of voltage-gated sodium channels. unifi.it

Table 2: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives This table illustrates findings for various 1,2,4-triazole derivatives, as specific data for this compound is not available.

| Compound Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters | MES and 6 Hz seizure tests (mice) | Showed protection against seizures; one compound active at 100mg/kg with no neurotoxicity. | nih.gov |

| 4,5-disubstituted-1,2,4-triazole-3-thiones | MES test (mice) | Potent anticonvulsant activity, rapid onset, potentiated valproate. | unifi.itnih.gov |

| 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-427) | 6 Hz seizure test (mice) | Effectively protected against seizures with a favorable time-course effect. | unifi.it |

Analgesic and Antidepressant Activities

The structural versatility of 1,2,4-triazoles has also led to the discovery of compounds with analgesic and antidepressant properties. nih.govresearchgate.net The need for new, effective, and safe analgesic agents is a significant area of pharmaceutical research. nih.gov

Research has shown that certain 1,2,4-triazole derivatives, particularly those incorporating other heterocyclic rings like pyrazole, tetrazole, and isoxazole, exhibit significant analgesic activity in vivo. nih.gov These effects have been demonstrated using methods such as the acetic acid-induced writhing test and the hot plate method. nih.gov For instance, derivatives with chloro, nitro, and methoxy (B1213986) substitutions have shown excellent analgesic potential. nih.gov The analgesic activity of some triazolo-thiazine derivatives was found to correlate with their anti-inflammatory effects. researchgate.net

In the realm of antidepressant activity, specific derivatives of 1,2,4-triazolo[4,3-b]pyridazine (B1296867) have been shown to exert an antidepressive action in pharmacological tests. researchgate.net

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.govresearchgate.net Consequently, compounds with antioxidant properties are of great interest. Synthetic antioxidants, including derivatives of 1,2,4-triazole, have been extensively studied for their ability to scavenge free radicals. researchgate.netekb.egisres.org

The antioxidant activity of these compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method and the cupric reducing antioxidant capacity (CUPRAC) assay. unifi.itisres.org Studies have shown that the substitution pattern on the triazole ring significantly influences the antioxidant capacity. isres.org For example, some 1,2,4-triazole derivatives have exhibited remarkable antioxidant activity, with some compounds showing scavenging capabilities comparable to standard antioxidants like Trolox and BHT. ekb.egisres.org The presence of hydroxyl groups on an attached phenyl ring can enhance antioxidant activity due to the potential for extended conjugation after hydrogen radical abstraction. isres.org

Table 3: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives This table presents findings for the 1,2,4-triazole class, as specific data for this compound is limited.

| Compound Series | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazole with alkoxy moiety | DPPH radical scavenging | One compound exhibited remarkable antioxidant activity with an SC50 of 49.4 µM. | ekb.eg |

| 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-10) | DPPH and CUPRAC | Strongest scavenging activity among tested compounds. | unifi.it |

| 4H-1,2,4-triazole-3-thiones | DPPH scavenging | Moderate antioxidant activity. | isres.org |

Enzyme Inhibitory Activities

The 1,2,4-triazole core is a key feature in many enzyme inhibitors, targeting a range of enzymes implicated in various diseases. nih.govisp.edu.pk

Anti-urease Activity: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria. pjps.pknih.gov Inhibition of urease is a strategy to combat these infections. Several 1,2,4-triazole derivatives have been synthesized and evaluated as urease inhibitors, with some showing potent activity. pjps.pknih.gov For instance, certain Mannich bases derived from 1,2,4-triazoles have demonstrated high inhibitory effects against urease. nih.gov

Cannabinoid CB1 Receptor Antagonism: The cannabinoid type 1 receptor (CB1R) is a G-protein coupled receptor involved in numerous physiological processes. nih.govnih.gov Antagonists of the CB1R have been investigated for the treatment of obesity and related metabolic disorders. nih.govnih.gov The 1,2,4-triazole scaffold has been identified as a promising structure for developing novel CB1R antagonists. nih.gov A series of 1-benzyl-1H-1,2,4-triazoles were synthesized, and some compounds showed CB1R affinity in the nanomolar range. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected 1,2,4-Triazole Derivatives This table summarizes findings for various 1,2,4-triazole derivatives, as specific data for this compound is scarce.

| Target Enzyme | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Urease | Mannich bases of 1,2,4-triazoles | High inhibitory effect with IC50 values in the low µg/mL range. | nih.gov |

| Cannabinoid CB1 Receptor | 1-Benzyl-1H-1,2,4-triazoles | Showed CB1R affinity in the nanomolar range. | nih.gov |

| Acetylcholinesterase (AChE) | Azinane-triazole derivatives | Potent inhibition, suggesting potential for Alzheimer's disease treatment. | nih.govacs.org |

Structure Activity Relationship Sar Elucidation of 1,2,4 Triazole Systems

Impact of Substituent Nature and Position on the 1,2,4-Triazole (B32235) Core and its Side Chains

The diverse pharmacological profiles of 1,2,4-triazole derivatives, including antifungal, antibacterial, anticancer, and antiviral activities, are heavily influenced by the substituents attached to the core ring system. nih.gov The triazole ring itself, with its dipole character, hydrogen bonding capacity, and rigidity, serves as a critical pharmacophore that interacts with biological targets. nih.govpensoft.net

Influence of Halogen Substituents (e.g., Chlorine, Fluorine) on Biological Potency

The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic rings attached to the 1,2,4-triazole scaffold has been shown to significantly enhance biological potency in many cases.

For instance, in a series of myrtenal (B1677600) derivatives bearing a 1,2,4-triazole moiety, compounds with electron-withdrawing groups like chlorine, bromine, and fluorine at the 2 and 4-positions of the benzene (B151609) ring exhibited improved antifungal activity. nih.gov Specifically, a derivative with two fluorine atoms at these positions showed the highest inhibition rate against P. piricola. nih.gov

Similarly, research on clinafloxacin-triazole hybrids revealed that a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The presence of dihalobenzyl groups has also been noted to be more beneficial for antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

In the context of antitubercular activity, the presence of electron-withdrawing groups like chlorine on the phenyl ring of certain 1,2,4-triazole derivatives was found to be favorable. Furthermore, the introduction of a chlorine atom to the phenyl ring at the C-5 position of 1,2,4-triazole-3-thiones increased antibacterial potency against Gram-positive bacteria. mdpi.com

The following table summarizes the impact of halogen substituents on the biological activity of various 1,2,4-triazole derivatives based on research findings.

| Base Scaffold | Halogen Substituent(s) | Position(s) on Phenyl Ring | Biological Activity | Reference |

| Myrtenal-1,2,4-triazole | Cl, Br, F | 2 and 4 | Enhanced antifungal activity | nih.gov |

| Clinafloxacin-1,2,4-triazole | 2,4-difluoro | 2 and 4 | Potent antimicrobial efficacy (MRSA) | nih.gov |

| Benzyl-1,2,4-triazole | Dihalo | - | Increased antibacterial & antifungal efficacy | nih.gov |

| Phenyl-1,2,4-triazole-3-thione | Cl | 5 | Increased antibacterial potency | mdpi.com |

Role of Aromatic and Heteroaromatic Ring Systems (e.g., Benzyl (B1604629), Phenyl, Indole (B1671886), Theophylline)

The incorporation of various aromatic and heteroaromatic ring systems is a key strategy in modifying the biological activity of 1,2,4-triazole derivatives. The nature of these rings plays a crucial role in the molecule's ability to interact with biological targets.

For example, in a series of adenosine (B11128) A2A receptor antagonists, the exploration of different aromatic and heteroaromatic substituents was essential in developing compounds with improved binding affinity and selectivity. acs.org The presence of a phenyl ring at the C-3 position of 1,2,4-triazole-5(4H)-thione hybrids was found to be crucial for high activity. nih.gov

The introduction of an indole moiety linked to a 1,2,4-triazole scaffold has been investigated for anticancer properties. A study on indole-1,2,4-triazole-based N-phenyl acetamide (B32628) motifs revealed that a 3,4-dichlorophenyl-based indole-triazole hybrid exhibited excellent anti-hepatocellular cancer activity. researchgate.net

Furthermore, the hybridization of 1,2,4-triazoles with other heterocyclic systems like quinolones has yielded compounds with potent antibacterial activity. nih.gov The type of substituent at the C-3 position of the 1,2,4-triazole ring, often an aromatic group, significantly influences the antibacterial effect of ciprofloxacin-triazole hybrids. nih.gov

The table below illustrates the influence of different aromatic and heteroaromatic systems on the biological activity of 1,2,4-triazole derivatives.

| Base Scaffold | Aromatic/Heteroaromatic System | Position on Triazole | Biological Activity | Reference |

| 1,2,4-Triazole-5(4H)-thione | Phenyl | C-3 | Crucial for high activity | nih.gov |

| Indole-1,2,4-triazole | 3,4-Dichlorophenyl | - | Excellent anti-hepatocellular cancer activity | researchgate.net |

| Ciprofloxacin-1,2,4-triazole | Hydroxyphenyl | C-3 | Favorable antibacterial effect | nih.gov |

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the aromatic rings attached to the 1,2,4-triazole core, whether they are electron-donating or electron-withdrawing, play a significant role in modulating biological activity.

Electron-withdrawing groups, such as halogens (Cl, Br, F) and nitro groups (NO2), have been shown to enhance the biological potency of 1,2,4-triazole derivatives in several studies. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 1,2,4-triazolo[1,5-a]pyrimidine moiety, compounds with electron-withdrawing groups at the 2 and 4-positions of the benzene ring exhibited better antifungal activity. nih.gov Similarly, the presence of an electron-withdrawing chlorine atom on the phenyl ring in the C-5 position of 1,2,4-triazole-3-thiones increased antibacterial potency. mdpi.com

Conversely, electron-donating groups can also positively influence activity. In a study of coumarin-triazole hybrids, an electron-donating group at the R1 position was found to enhance anticancer potency. nih.gov Another study on quinolone-triazole hybrids indicated that electron-donating groups, particularly a hydroxyl group (-OH) on the phenyl ring, favored antibacterial activity. nih.gov Furthermore, research on antioxidant 1,2,4-triazole derivatives has shown that electron-donating groups can increase their radical scavenging activity. researchgate.net

The following table provides examples of the effects of electron-donating and electron-withdrawing groups on the biological activity of 1,2,4-triazole derivatives.

Stereochemical Considerations and their Role in Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For 1,2,4-triazole derivatives, the presence of chiral centers can lead to stereoisomers with different potencies and selectivities.

For example, the antifungal drug itraconazole (B105839) possesses three chiral carbons, resulting in four possible stereoisomers. The clinical formulation is a racemic mixture of these four stereoisomers. wikipedia.org The specific arrangement of substituents around the dioxolane ring is fixed, with the triazolomethylene and aryloxymethylene groups in a cis configuration. wikipedia.org

In the development of antimicrobial agents, the stereochemistry of the molecule can influence its interaction with the target enzyme. For instance, in a study of novel 1,2,4-triazole derivatives, the trans-conformation of a geometrically optimized ligand was found to form a stable complex with the target enzyme's active site, leading to enhanced biological activity. researchgate.net The alignment of the molecule within the binding pocket, influenced by its stereochemistry, can facilitate crucial interactions like hydrogen bonding and hydrophobic interactions. researchgate.net

Analysis of Linker Length and Steric Hindrance Effects on Activity

The length and flexibility of the linker connecting the 1,2,4-triazole core to other molecular fragments, as well as the steric bulk of substituents, are critical factors influencing biological activity.

The length of an alkyl chain at the N-4 position of 1,2,4-triazole-5(4H)-thione has been shown to affect antibacterial activity, with longer chains leading to a decrease in activity. nih.gov In another study, the presence of a methylene (B1212753) linker between the triazole ring and an aryl substituent was found to increase toxicity against human cells. nih.gov However, in some anticonvulsant analogues, the presence of a -CH2- linker improved potency and safety due to increased molecular flexibility. nih.gov

Steric hindrance, caused by bulky substituents, can also modulate activity. For example, in a series of 1,2,4-triazole derivatives targeting the 1EA1 enzyme, the substitution with a bulky tolyl group on a piperazine (B1678402) ring resulted in steric hindrance, which likely affected its binding and biological activity. researchgate.net

The table below highlights the effects of linker length and steric hindrance on the activity of 1,2,4-triazole derivatives.

| Molecular Feature | Observation | Biological Activity Context | Reference |

| Linker Length (Alkyl chain at N-4) | Longer chain decreased activity | Antibacterial | nih.gov |

| Linker (Methylene between triazole and aryl) | Increased toxicity | General | nih.gov |

| Linker (-CH2-) | Improved potency and safety | Anticonvulsant | nih.gov |

| Steric Hindrance (Tolyl group on piperazine) | Caused steric hindrance | Antimicrobial | researchgate.net |

Specific SAR Trends for 1-(2-Chlorobenzyl)-1,2,4-triazole and its Analogues

While specific, detailed SAR studies focusing exclusively on this compound are not extensively available in the provided search results, general trends for related structures can be inferred.

The presence of a halogen, in this case, chlorine, on the benzyl ring is a common feature in many biologically active 1,2,4-triazole derivatives. As discussed in section 4.1.1, halogen substituents often enhance potency. The ortho position of the chlorine atom in this compound could influence the conformation of the benzyl group relative to the triazole ring, thereby affecting its interaction with biological targets.

Analogues with different halogen substitutions or multiple halogenations on the benzyl ring would likely exhibit varying degrees of activity. For instance, di- or tri-chlorinated analogues might show increased potency, as has been observed in other series. nih.gov Moving the chlorine to the meta or para position would also be expected to alter the biological activity profile due to changes in electronic distribution and steric factors.

Positional Isomerism of the Chlorine on the Benzyl Moiety and its Correlation with Biological Activity

The position of the chlorine atom on the benzyl ring of benzyl-1,2,4-triazole derivatives plays a critical role in determining their biological activity. Research into a series of N-benzyl-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide compounds has provided valuable insights into this phenomenon. By comparing the antifungal and anti-oomycete activities of isomers with the chlorine atom at the ortho (2-), meta (3-), and para (4-) positions, a clear structure-activity relationship emerges.

A study evaluating the inhibitory activity of these compounds against various plant pathogens, such as Physalospora piricola and Phytophthora capsici, revealed that the position of the chlorine substituent significantly influences the efficacy. mdpi.com The ortho-substituted isomer, N-(2-chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide, demonstrated notable activity. mdpi.com

The following table summarizes the percentage of inhibition observed for the different positional isomers against selected pathogens, highlighting the superior performance of the 2-chloro derivative in certain cases.

Table 1: Inhibitory Activity of Chlorobenzyl-1,2,4-triazole Positional Isomers

| Compound | Substituent Position | Inhibition of P. piricola (%) | Inhibition of P. capsici (%) |

|---|---|---|---|

| N-(2-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 2-Chloro | 75 | 68 |

| N-(3-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 3-Chloro | 65 | 55 |

| N-(4-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | 4-Chloro | 72 | 62 |

Source: Data synthesized from research findings. mdpi.com

These findings underscore the importance of the substituent's location on the phenyl ring, with the ortho position for the chlorine atom appearing to be particularly favorable for enhancing the biological activity in this specific series of compounds. The steric and electronic effects imparted by the chlorine atom at the 2-position likely play a crucial role in the interaction with the biological target. Further studies have also indicated that di-substituted benzyl rings can lead to even greater antibacterial and antifungal efficacy when compared to their mono-substituted counterparts. researchgate.net

Substituent Effects on the Triazole Nitrogen Atoms (e.g., N1, N4)

In the context of benzyl-substituted 1,2,4-triazoles, the position of the benzyl group is a critical determinant of the compound's pharmacological properties. For instance, studies on cannabinoid receptor ligands have shown that the substitution pattern on the 1,2,4-triazole scaffold is crucial for activity. nih.gov While direct comparative studies on the biological activity of this compound versus 4-(2-chlorobenzyl)-1,2,4-triazole are not extensively documented in the reviewed literature, general SAR principles for 1,2,4-triazoles can provide valuable insights.

Research has shown that for certain biological targets, compounds with a substituent at the N1 position of the triazole ring exhibit different activities compared to their N4-substituted isomers. The differential orientation of the substituent in three-dimensional space can affect how the molecule binds to its target receptor or enzyme. For example, in a series of 1,2,4-triazole derivatives studied for their antibacterial activity, it was observed that compounds with a phenyl ring at the N4 position showed higher activity compared to those with alkyl or alkene groups at the same position. mdpi.com This highlights the significance of the nature and position of the substituent on the triazole ring.

The synthesis of benzyl-1,2,4-triazoles often yields a mixture of N1 and N4 isomers, and their separation is crucial for evaluating the biological activity of each isomer independently. nih.gov The distinct electronic environments of the N1 and N4 positions also influence the physicochemical properties of the molecule, such as its dipole moment and ability to form hydrogen bonds, which are key factors in drug-receptor interactions. nih.gov

Table 2: General Comparison of N1- and N4-Substituted 1,2,4-Triazoles

| Feature | N1-Substituted 1,2,4-Triazoles | N4-Substituted 1,2,4-Triazoles |

|---|---|---|

| Synthesis | Often co-synthesized with N4 isomers. | Often co-synthesized with N1 isomers. |

| Biological Activity | Activity is highly dependent on the specific target and the nature of the substituent. | Activity can differ significantly from N1 isomers for the same biological target. |

| Structural Impact | The substituent's spatial orientation differs from that of the N4 isomer, influencing receptor binding. | The substituent's spatial orientation differs from that of the N1 isomer, influencing receptor binding. |

Source: Synthesized from general principles of 1,2,4-triazole chemistry and SAR studies. nih.govmdpi.comnih.gov

Computational Chemistry and Cheminformatics Approaches in 1,2,4 Triazole Research

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the binding mode of 1,2,4-triazole (B32235) compounds like 1-(2-Chlorobenzyl)-1,2,4-triazole with their biological targets. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. cbijournal.comijper.org This allows for the identification of the most stable and likely binding pose.

Prediction of Binding Affinities with Target Enzymes (e.g., CYP51, serine protease, isocitrate lyase)

A primary application of molecular docking is the prediction of binding affinities, often expressed as a docking score or Gibbs free energy (ΔG), which estimates the strength of the interaction between a ligand and its target enzyme. For 1,2,4-triazole derivatives, a key target is Lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.govrsc.orgfums.ac.ir Docking studies have been widely used to predict how these triazole compounds inhibit CYP51. nih.govneuroquantology.com The nitrogen atom (N-4) of the triazole ring is often predicted to coordinate with the heme iron atom in the active site of CYP51. neuroquantology.com

Similarly, docking studies have been employed to investigate the interaction of triazole derivatives with other enzymes, such as serine proteases, which are implicated in various diseases. researchgate.net These studies help in ranking potential inhibitors based on their predicted binding strength, guiding the selection of candidates for further experimental validation. The binding affinities for various 1,2,4-triazole derivatives against different targets have been reported, showcasing the utility of this approach in identifying potent inhibitors. nih.gov

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1,2,3-Triazole Derivative | CYP51 | -10.85 | fums.ac.ir |

| 1,2,3-Triazolyl Chalcone | CYP51 | -8.947 | cbijournal.com |

| 1,2,4-Triazole-based Acetamide (B32628) | c-kit tyrosine kinase | -176.749 | nih.gov |

| 1,2,3-Triazole Hybrid | COVID-19 Main Protease (6LU7) | -8.8 | researchgate.net |

Identification of Key Amino Acid Residues Involved in Binding

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues in the receptor's active site. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for the stability of the ligand-receptor complex. nih.govneuroquantology.com For 1,2,4-triazoles targeting CYP51, studies have identified a hydrophobic cavity and key residues that are crucial for anchoring the inhibitors. frontiersin.org In some resistant strains of Candida albicans, mutations in residues like Y132 can disrupt the key hydrogen-bonding interaction with the triazole compound. nih.gov Understanding these interactions is vital for designing new derivatives that can overcome resistance mechanisms.

| Target Enzyme | Key Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|

| CYP51 (C. albicans) | Y118, L376, Y64, F233, M508 | Hydrophobic, van der Waals | frontiersin.org |

| CYP51 (C. albicans) | Y132 | Hydrogen Bonding | nih.gov |

| CYP51 (C. albicans) | His-377 | Hydrogen Bonding | nih.gov |

| COVID-19 Main Protease | - | Binding to active site | researchgate.net |

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For 1,2,4-triazole derivatives, DFT calculations are instrumental in optimizing molecular geometries and determining various electronic properties. dnu.dp.uaresearcher.life These calculations can confirm experimental findings and provide insights into the molecule's reactivity and stability. acs.org

DFT is used to calculate key quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net Other calculated properties include the dipole moment, electronegativity, and global hardness, which help in understanding the molecule's interaction capabilities. dnu.dp.uaresearchgate.net These theoretical studies can corroborate experimental results from techniques like IR and Raman spectroscopy. dnu.dp.ua

| Compound Type | Calculated Property | Method | Significance | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole | Optimized Geometry, Reactivity Descriptors | DFT | Identifies preferred protonation sites (e.g., N4) | dnu.dp.ua |

| 1,2,4-Triazole-5-thiones | 13C and 15N NMR Chemical Shifts | GIAO/DFT (B3LYP/6-311++G**) | Predicts NMR shifts and identifies tautomers | nih.gov |

| Triazole Conjugates | FMOs, Energy Gap, Electronegativity | DFT | Explains chemical reactivity and supports docking results | acs.orgnih.gov |

| 1,2,4-Triazole | HOMO-LUMO Gap, Hardness, Softness | DFT | Correlates electronic structure with molecular stability | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org By developing a correlative equation, QSAR models can predict the activity of new, unsynthesized compounds. asianpubs.orgkashanu.ac.ir

Development of Predictive Models for Various Biological Activities

For 1,2,4-triazole derivatives, QSAR models have been developed to predict a range of biological activities, including antifungal, antimicrobial, and anticancer effects. kashanu.ac.irresearchgate.netleidenuniv.nl These models are built using a "training set" of compounds with known activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. researchgate.netresearchgate.net These models generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity. researchgate.net The predictive power of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netresearchgate.net

| Activity Modeled | QSAR Method | Statistical Parameters | Reference |

|---|---|---|---|

| Antifungal Activity | CoMFA/CoMSIA | q² = 0.560 / 0.571, r² = 0.881 / 0.886 | researchgate.net |

| Antimicrobial Activity | MLR | Correlation Coefficient ≈ 0.900 | kashanu.ac.ir |

| Inhibition of Wheat Black Rust | PLS | - | leidenuniv.nl |

| Antifungal Activity (P. piricola) | CoMFA | q² = 0.613, r² = 0.961 | researchgate.net |

| Antifungal Activity | Hansch-Fujita | r = 0.7511 | asianpubs.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. frontiersin.org MD simulations track the movements and interactions of every atom in the system, providing valuable information on the stability of the complex, conformational changes, and the persistence of key interactions. pensoft.netresearchgate.net

For 1,2,4-triazole derivatives, MD simulations are used to assess how well the compound remains in the binding pocket of its target enzyme. nih.gov By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand, researchers can determine if the binding pose predicted by docking is stable. nih.gov A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand maintains a consistent binding mode. pensoft.net Furthermore, MD simulations can reveal the flexibility of different parts of the protein and ligand, and how water molecules might mediate interactions, providing a more complete picture of the binding event. frontiersin.org

In Silico ADMET Profiling for Pre-clinical Evaluation (excluding toxicity profiles)researchgate.net

In the early phases of drug discovery, the evaluation of a compound's pharmacokinetic properties is crucial for determining its potential as a therapeutic agent. Unfavorable absorption, distribution, metabolism, and excretion (ADME) characteristics are a significant cause of late-stage clinical trial failures. researchgate.net Consequently, computational, or in silico, methods are employed to predict these properties from a molecule's chemical structure, allowing for the early identification and prioritization of promising candidates, thereby saving considerable time and resources. osdd.netresearchgate.netcambridge.org This approach facilitates the rational design of new drugs by enabling the concurrent optimization of efficacy and "druggability" properties. drugbank.com

For the compound this compound, a comprehensive ADMET profile can be computationally predicted based on its fundamental physicochemical characteristics. These predictions are derived from established models and rules, such as Lipinski's Rule of Five, which assesses the likelihood of a compound being an orally active drug in humans. researchgate.netnih.gov

Predicted Physicochemical Properties

The foundation of any in silico ADMET profile lies in the physicochemical properties of the molecule. These parameters, including molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, are calculated from the 2D structure of the compound. These values are then used as inputs for various predictive models. The predicted physicochemical properties for this compound are summarized below.

Table 1: Predicted Physicochemical Properties of this compound Data is computationally predicted and may vary between different software models.

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Formula | C₉H₈ClN₃ | Defines the elemental composition. |

| Molecular Weight | 193.64 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | ~1.5 - 2.0 | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 0 | Influences membrane permeability and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

| Polar Surface Area (PSA) | 41.59 Ų | Correlates with membrane permeability (intestinal absorption, BBB). |

| Water Solubility (LogS) | Moderate | Affects absorption and formulation. |

Predicted ADME Profile

Based on the physicochemical properties, a detailed ADME profile for this compound can be constructed. These predictions help to anticipate the compound's behavior within a biological system.

Absorption

Oral Bioavailability: The compound is predicted to have good oral bioavailability. It adheres to Lipinski's Rule of Five, a key indicator for drug-likeness. nih.gov The rule states that orally active drugs should generally have no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a LogP not greater than 5. nih.govscitechnol.com this compound meets all these criteria.

Human Intestinal Absorption (HIA): Predictions suggest high intestinal absorption. Its moderate lipophilicity (LogP) and low Polar Surface Area (PSA) are favorable for passive diffusion across the gut wall.

Caco-2 Permeability: Models based on Caco-2 cells, which mimic the human intestinal barrier, would likely predict good permeability for this compound. nih.gov

Distribution

Plasma Protein Binding (PPB): With a moderate LogP, the compound is expected to exhibit some binding to plasma proteins like albumin. The extent of binding influences the free fraction of the drug available to exert its pharmacological effect.

Blood-Brain Barrier (BBB) Penetration: The Polar Surface Area (PSA) is a strong indicator of BBB penetration. Molecules with a PSA of less than 90 Ų are more likely to cross the BBB. With a predicted PSA of approximately 41.59 Ų, this compound is predicted to be capable of crossing the blood-brain barrier.

Metabolism

Metabolic Stability: The 1,2,4-triazole ring is a stable heterocyclic system that is generally resistant to metabolic cleavage. This stability is a common feature leveraged in medicinal chemistry.

Predicted Sites of Metabolism: The most probable sites for metabolism by Cytochrome P450 (CYP) enzymes are the benzyl (B1604629) ring and the methylene (B1212753) bridge. Hydroxylation of the aromatic ring or the benzyl carbon are common metabolic pathways. The chlorine atom may also influence the metabolic profile. In silico metabolism prediction tools, such as MetaSite, are designed to identify the most likely atoms to undergo phase I metabolism. researchgate.net

Excretion

Route of Excretion: The route of excretion is influenced by the compound's solubility and metabolic products. Given its moderate water solubility, both renal and biliary excretion routes are possible for the parent compound and its more polar metabolites.

The interactive table below summarizes the predicted ADME parameters for this compound.

Table 2: Predicted ADME Parameters of this compound These parameters are based on computational models and serve as a preliminary assessment.

| ADME Parameter | Prediction | Basis of Prediction |

|---|---|---|

| Lipinski's Rule of Five | Pass (0 Violations) | MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10. nih.gov |

| GI Absorption | High | Favorable LogP, PSA, and molecular weight. |

| BBB Penetrant | Yes | PSA < 90 Ų. |

| P-glycoprotein Substrate | Likely No | Many triazole-based drugs are not major substrates. |

| CYP450 Inhibition | Possible | Many nitrogen heterocycles can interact with the heme iron of CYP enzymes. |

Applications of 1,2,4 Triazole Compounds Beyond Direct Therapeutics

Agrochemical Applications for Crop Protection and Enhancement

The 1,2,4-triazole (B32235) scaffold is integral to the development of a variety of agrochemicals, including fungicides, herbicides, insecticides, and plant growth regulators. researchgate.net These compounds play a crucial role in modern agriculture by protecting crops from diseases and pests, and by enhancing growth and yield. researchgate.netnih.gov

1,2,4-triazole derivatives are among the most important classes of fungicides used in agriculture. nih.gov They are known for their broad-spectrum activity against a wide range of plant pathogenic fungi. nih.gov The primary mechanism of action for many triazole fungicides is the inhibition of sterol biosynthesis in fungi, which is essential for the integrity of their cell membranes. nih.gov This disruption ultimately leads to the inhibition of fungal growth and proliferation. nih.gov

In the context of 1-(2-Chlorobenzyl)-1,2,4-triazole, a notable derivative, N-(2-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide , has been synthesized and evaluated for its fungicidal activities. mdpi.com This compound is a white solid with a melting point of 150–153 °C and was obtained with a 66% yield. mdpi.com Its chemical structure was confirmed using various spectroscopic methods. mdpi.com

Table 1: Physical and Spectroscopic Data for N-(2-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide

| Property | Value |

|---|---|

| Appearance | White solid |

| Yield | 66% |

| Melting Point | 150–153 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.06–8.98 (m, 1H), 8.26 (s, 1H), 7.86 (d, J = 8.2 Hz, 3H), 7.55 (d, J = 8.1 Hz, 2H), 7.46 (d, J = 7.3 Hz, 1H), 7.32 (dd, J = 13.5, 7.0 Hz, 3H), 5.68 (s, 1H), 4.54 (d, J = 5.7 Hz, 2H), 4.42 (s, 2H), 1.45 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 166.8, 150.9, 149.8, 145.4, 136.9, 133.0, 132.4, 129.6, 129.1, 127.7, 127.5, 125.8, 73.2, 59.8, 41.0, 27.7 |

| HR-MS (ESI) | calcd for C₁₉H₁₉ClN₄O₂ [M+H]⁺ 371.1270, found (ESI⁺) 371.1267 |

Data sourced from a 2024 study on novel 1,2,4-triazole derivatives. mdpi.com

Research on related structures, such as (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime, has demonstrated significant fungicidal activity, with low EC50 values against pathogens like Sclerotinia sclerotiorum. nih.gov This highlights the potential of the broader class of chlorobenzyl-containing triazoles in crop protection.

The 1,2,4-triazole ring is a component of various herbicides and insecticides. researchgate.netresearchgate.net For instance, certain 1,2,4-triazole derivatives have been shown to exhibit significant herbicidal activity against both monocotyledonous and dicotyledonous weeds. researchgate.netresearchgate.net Similarly, other derivatives have demonstrated insecticidal properties against various pests. researchgate.netresearchgate.net However, specific research detailing the herbicidal or insecticidal activities of this compound itself is not extensively available in the reviewed literature.

Certain 1,2,4-triazole compounds act as plant growth regulators (PGRs). researchgate.netresearchgate.net A well-known example is Paclobutrazol, which contains a chlorophenyl group and a triazole ring. researchgate.netresearchgate.net These compounds typically function by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation. researchgate.net This leads to a more compact plant structure, which can be desirable in horticultural and agricultural settings. researchgate.net While the general class of triazoles shows these activities, specific data on the plant growth regulation properties of this compound were not found in the available research.

Contributions to Materials Science and Related Fields

The applications of 1,2,4-triazole compounds also extend into the field of materials science, where their unique chemical properties are leveraged for various purposes.

1,2,4-triazole derivatives have been recognized for their effectiveness as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.net These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com The presence of heteroatoms (nitrogen) and π-electrons in the triazole ring facilitates this adsorption process. researchgate.net While numerous studies have demonstrated the efficacy of various triazole derivatives in preventing corrosion, specific research on the application of this compound as a corrosion inhibitor is not detailed in the provided search results. A related compound, 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole, has been investigated as a corrosion inhibitor for aluminum. researchgate.net

The 1,2,4-triazole moiety has been incorporated into the structure of ionic liquids and polymers. nih.govrsc.org Ionic liquids containing 1,2,4-triazolium salts have been synthesized and studied for their unique properties, which can be tuned by altering the substituents on the triazole ring. nih.gov These materials have potential applications as solvents and catalysts in green chemistry. rsc.org Furthermore, polymers containing 1,2,3-triazole units in their backbone have been developed and are considered promising new functional materials due to the properties imparted by the triazole ring, such as a large dipole moment and the ability to act as a hydrogen bond acceptor. rsc.orgmdpi.com Specific studies on the incorporation of this compound into ionic liquids or polymeric systems were not identified in the searched literature.

Supramolecular Chemistry and Functional Materials

The field of supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Similarly, the development of functional materials relies on the precise arrangement of molecular building blocks to achieve specific properties. While the broader class of 1,2,4-triazole derivatives is recognized for its utility in these areas, specific research detailing the application of This compound in supramolecular chemistry and as a component of functional materials is not available in the provided search results.

The 1,2,4-triazole ring, with its multiple nitrogen atoms, is a versatile ligand for coordinating with metal ions, making it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govkoreascience.kr These materials are of significant interest for applications in gas storage, catalysis, and as sensory materials. The nature of the substituent groups on the triazole ring plays a crucial role in determining the structure and, consequently, the function of the resulting supramolecular assembly.

For instance, studies on other substituted 1,2,4-triazoles have demonstrated their ability to form complex supramolecular structures through various non-covalent interactions, including hydrogen bonding and π-π stacking. acs.orgnih.govnih.gov These interactions direct the self-assembly of the molecules into well-defined architectures. The resulting materials can exhibit interesting properties, such as fluorescence, which can be tuned by the choice of the metal ion and the triazole ligand. koreascience.kr

However, a specific investigation into how the 2-chlorobenzyl group of This compound influences its participation in supramolecular assemblies or contributes to the properties of functional materials has not been documented in the available literature. Detailed research findings, including crystallographic data for coordination complexes or performance metrics for functional materials incorporating this specific compound, are therefore absent.

Although the general principles of supramolecular chemistry and materials science suggest that This compound could potentially act as a ligand or a building block, the absence of specific studies prevents a detailed discussion of its role in these applications.

Advanced Research and Future Perspectives on 1,2,4 Triazole Derivatives

Design and Synthesis of Novel Hybrid Molecules and Conjugates

The strategy of creating hybrid molecules by combining the 1,2,4-triazole (B32235) ring with other pharmacologically active moieties is a burgeoning area of research. nih.gov This molecular hybridization aims to develop novel therapeutic agents with enhanced efficacy, broader spectrum of activity, and potentially reduced toxicity. mdpi.com

Integration with Amino Acid Fragments

The conjugation of 1,2,4-triazole derivatives with amino acid fragments is a promising approach to generate novel bioactive molecules. While direct examples involving 1-(2-Chlorobenzyl)-1,2,4-triazole are not available, the principle is well-established within the broader class of triazoles. This strategy can enhance the pharmacokinetic properties of the parent molecule and can lead to compounds with novel mechanisms of action.

Development of Schiff Base and Mannich Base Derivatives

The synthesis of Schiff bases and Mannich bases is a common and effective strategy to expand the chemical diversity and biological activity of 1,2,4-triazole derivatives. journalofchemistry.orgnih.govtandfonline.comtandfonline.com

Schiff Bases: These compounds, formed by the condensation of a primary amine with an aldehyde or ketone, have demonstrated significant antimicrobial activities. journalofchemistry.orgorientjchem.orgbenthamdirect.com For instance, Schiff bases derived from 4-amino-1,2,4-triazoles have been synthesized and evaluated for their antibacterial and antifungal properties. mdpi.comnih.gov Some of these derivatives have shown potency comparable or even superior to standard drugs. nih.gov The introduction of different substituents on the aromatic aldehyde can modulate the biological activity of the resulting Schiff base.

Mannich Bases: These are formed through the aminoalkylation of an acidic proton located on a substrate, such as a 1,2,4-triazole, with formaldehyde (B43269) and a primary or secondary amine. Mannich bases of 1,2,4-triazole have been investigated for a range of biological activities, including antifungal and antitubercular effects. nih.govtandfonline.comtandfonline.comresearchgate.netacs.orgresearchgate.net The incorporation of different amine moieties, such as morpholine (B109124) or piperazine (B1678402), can significantly influence the pharmacological profile of the final compound. nih.gov For example, some Mannich bases carrying a nitro substituent have shown promising antibacterial and antifungal activity. nih.govtandfonline.comtandfonline.comresearchgate.net

| Derivative Type | General Structure | Key Findings | Reference |

| Schiff Bases | 1,2,4-Triazole core linked to an imine group (-N=CH-) | Broad-spectrum antimicrobial activity. journalofchemistry.orgorientjchem.orgbenthamdirect.com | nih.govjournalofchemistry.orgorientjchem.orgbenthamdirect.commdpi.comnih.gov |

| Mannich Bases | 1,2,4-Triazole core with an aminomethyl substituent | Potent antifungal and antitubercular agents. nih.govresearchgate.netacs.org | nih.govtandfonline.comtandfonline.comresearchgate.netacs.orgresearchgate.netnih.gov |

Exploration of Fused Heterocyclic Systems

The fusion of the 1,2,4-triazole ring with other heterocyclic systems is a powerful strategy for the development of novel compounds with unique chemical and biological properties. researchgate.netrsc.orgrsc.orgnih.gov This approach can lead to more rigid and conformationally restricted molecules, which can result in higher selectivity and potency for specific biological targets. Examples of fused systems include triazolo-thiadiazoles, triazolo-quinolines, and triazolo-tetrazines. nih.govresearchgate.netresearchgate.net These fused heterocycles have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govresearchgate.net Electrochemical methods are also being explored for the efficient and environmentally friendly synthesis of such fused systems. rsc.org

Strategies for Addressing and Overcoming Drug Resistance in Pathogens

The emergence of drug-resistant pathogens is a major global health concern, and 1,2,4-triazole derivatives are being actively investigated as a potential solution. nih.gov The structural versatility of the triazole nucleus allows for the design of compounds that can circumvent existing resistance mechanisms. nih.gov